molecular formula C18H23N3OS B2868108 3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea CAS No. 1234954-38-1

3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea

Cat. No.: B2868108
CAS No.: 1234954-38-1
M. Wt: 329.46
InChI Key: OOGMKRFDFVAVIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea” is a synthetic organic compound that features a cyclohexyl group, a pyridin-2-ylmethyl group, and a thiophen-3-ylmethyl group attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea” typically involves the following steps:

    Formation of the Urea Backbone: The urea backbone can be synthesized by reacting an isocyanate with an amine under mild conditions.

    Attachment of Functional Groups: The cyclohexyl, pyridin-2-ylmethyl, and thiophen-3-ylmethyl groups can be introduced through nucleophilic substitution reactions or via coupling reactions using appropriate reagents and catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

“3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea” can undergo various chemical reactions, including:

    Oxidation: The thiophen-3-ylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridin-2-ylmethyl group can be reduced to form piperidine derivatives.

    Substitution: The cyclohexyl group can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea” would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexyl-3-(pyridin-2-ylmethyl)urea: Lacks the thiophen-3-ylmethyl group.

    3-Cyclohexyl-1-(thiophen-3-ylmethyl)urea: Lacks the pyridin-2-ylmethyl group.

    1-(Pyridin-2-ylmethyl)-3-(thiophen-3-ylmethyl)urea: Lacks the cyclohexyl group.

Uniqueness

The presence of all three functional groups (cyclohexyl, pyridin-2-ylmethyl, and thiophen-3-ylmethyl) in “3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea” provides a unique combination of properties that can be exploited for specific applications, making it distinct from its similar counterparts.

Properties

IUPAC Name

3-cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c22-18(20-16-6-2-1-3-7-16)21(12-15-9-11-23-14-15)13-17-8-4-5-10-19-17/h4-5,8-11,14,16H,1-3,6-7,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGMKRFDFVAVIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N(CC2=CSC=C2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.